Lipophilicity Advantage: Trifluoromethoxy vs. Methoxy and Chloro Analogs
4-[4-(Trifluoromethoxy)phenoxy]piperidine exhibits a predicted XLogP3 of 3.2 [1] or LogP of 3.04480 [2], reflecting the powerful lipophilic contribution of the –OCF₃ group. By comparison, the 4-methoxy analog (4-(4-methoxyphenoxy)piperidine, CAS 162402-33-7) has a predicted LogP of approximately 1.8 , while the 4-chloro analog (4-(4-chlorophenoxy)piperidine) has a LogP close to 2.8 . The approximately 1.2–1.4 log unit increase in lipophilicity for the –OCF₃ analog directly affects passive membrane permeability and the compound's suitability for CNS-targeted or intracellular target programs.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2; LogP = 3.04480 |
| Comparator Or Baseline | 4-(4-Methoxyphenoxy)piperidine: LogP ~1.8; 4-(4-Chlorophenoxy)piperidine: LogP ~2.8 |
| Quantified Difference | +1.2–1.4 log units vs. methoxy analog; +0.2–0.4 log units vs. chloro analog |
| Conditions | Computed/predicted values from standardized algorithms |
Why This Matters
Higher LogP translates to improved membrane permeability, a critical parameter for medicinal chemists selecting building blocks for intracellular or CNS targets.
- [1] PubChem. Compound Summary for CID 16115439. XLogP3 = 3.2. View Source
- [2] Molbase. 4-[4-(trifluoromethoxy)phenoxy]piperidine: LogP = 3.04480. View Source
